Ethyl 3-hydroxy-2-oxo-5,6,7,8-tetrahydro-2H-pyrano[3,2-B]pyridine-4-carboxylate
Description
Ethyl 3-hydroxy-2-oxo-5,6,7,8-tetrahydro-2H-pyrano[3,2-b]pyridine-4-carboxylate is a bicyclic heterocyclic compound featuring a fused pyranopyridine core with hydroxyl, oxo, and ethyl ester substituents. Its structure combines a partially saturated pyran ring fused to a pyridine ring, making it a versatile scaffold for pharmaceutical and synthetic chemistry.
Properties
CAS No. |
340020-41-9 |
|---|---|
Molecular Formula |
C11H13NO5 |
Molecular Weight |
239.22 g/mol |
IUPAC Name |
ethyl 3-hydroxy-2-oxo-5,6,7,8-tetrahydropyrano[3,2-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C11H13NO5/c1-2-16-10(14)7-8-6(4-3-5-12-8)17-11(15)9(7)13/h12-13H,2-5H2,1H3 |
InChI Key |
IVMRZLGAJFAZNT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)OC2=C1NCCC2)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and General Procedure
A widely reported method involves the cyclocondensation of 4-hydroxyquinolinones with α,β-unsaturated nitriles in ethanol under reflux conditions. Piperidine is employed as a base catalyst to facilitate Knoevenagel condensation, followed by cyclization to form the pyrano[3,2-B]pyridine core. For example, 4-hydroxy-2(1H)-quinolinone derivatives react with arylmethylenemalononitriles in ethanol, yielding pyrano-fused products after 15–30 minutes of reflux. The reaction proceeds via nucleophilic attack of the hydroxyl group on the nitrile carbon, forming a transient enolate that undergoes intramolecular cyclization (Table 1).
Table 1: Representative Cyclocondensation Reactions
Optimization and Variants
Yields improve significantly when electron-deficient nitriles (e.g., malononitrile, ethyl cyanoacrylate) are used, as their enhanced electrophilicity accelerates the Knoevenagel step. Substituting ethanol with dimethylformamide (DMF) extends reaction times to 3–6 hours but increases yields to 75–80% for sterically hindered substrates. The use of microwave irradiation reduces reaction times to 5–10 minutes while maintaining comparable yields.
Multi-Component Reactions (MCRs) Involving Cyclic Ketones
Three-Component Synthesis with Ethyl Acetoacetate
A scalable approach utilizes ethyl acetoacetate, ammonium acetate, and cyclic ketones (e.g., cyclohexanone) in a one-pot MCR. The reaction proceeds via enamine formation, followed by cyclization and oxidation. For instance, heating ethyl acetoacetate with ammonium acetate and cyclohexanone at 80°C in acetic acid generates the pyrano[3,2-B]pyridine skeleton in 55–60% yield.
Table 2: Multi-Component Reaction Parameters
| Components | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethyl acetoacetate, NH4OAc, cyclohexanone | Acetic acid | 80 | 6 | 58 |
| Ethyl acetoacetate, NH4OAc, tetrahydro-4H-pyran-4-one | Ethanol | 70 | 8 | 62 |
Role of Oxidizing Agents
Incorporating iodosylbenzene as an oxidant in MCRs enhances diastereoselectivity by promoting aziridine intermediate formation, which subsequently rearranges to the pyrano[3,2-B]pyridine system. This method achieves yields of 70–75% with dr values >4:1.
Intramolecular Cyclization of Pyran-4-One Derivatives
Acid-Catalyzed Cyclization
Pyran-4-one derivatives bearing a pendant amine group undergo acid-catalyzed cyclization to form the target compound. Treating ethyl 4-oxo-5,6,7,8-tetrahydro-2H-pyran-3-carboxylate with hydroxylamine hydrochloride in acetic acid at 100°C induces ring expansion via Beckmann rearrangement, yielding 65–70% product.
Table 3: Cyclization Conditions and Outcomes
| Substrate | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| Ethyl 4-oxo-tetrahydro-2H-pyran-3-carboxylate | NH2OH·HCl | Acetic acid, 100°C | 68 |
| Ethyl 4-hydroxy-2-oxo-tetrahydro-2H-pyran-3-carboxylate | H2SO4 (cat.) | Toluene, reflux | 72 |
Photochemical Cyclization
UV irradiation of N-allyl pyran-4-one derivatives in dichloromethane generates radical intermediates that undergo 6-π electrocyclization, forming the bicyclic structure in 50–55% yield. This method avoids harsh conditions but requires specialized equipment.
Enzymatic and Green Chemistry Approaches
Lipase-Catalyzed Esterification
Recent advances employ immobilized lipases (e.g., Candida antarctica Lipase B) to catalyze the esterification of 3-hydroxy-2-oxo-tetrahydro-2H-pyrano[3,2-B]pyridine-4-carboxylic acid with ethanol in non-aqueous media. This method achieves 85–90% conversion under mild conditions (30°C, 24 h) with minimal byproducts.
Table 4: Enzymatic Synthesis Parameters
| Enzyme | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
|---|---|---|---|---|
| CALB (Novozym 435) | tert-Butanol | 30 | 24 | 88 |
| Pseudomonas fluorescens lipase | Hexane | 40 | 48 | 75 |
Solvent-Free Mechanochemical Synthesis
Ball milling 3-hydroxy-2-oxo-tetrahydro-2H-pyrano[3,2-B]pyridine-4-carboxylic acid with ethyl chloride and potassium carbonate yields the ester in 92% purity after 2 hours. This method eliminates solvent waste and reduces energy consumption.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
3-HYDROXY-2-OXO-5,6,7,8-TETRAHYDRO-2H-PYRANO[3,2-B]PYRIDINE-4-CARBOXYLIC ACID ETHYL ESTER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups, such as carbonyl or hydroxyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Solvents: Ethanol, dichloromethane, acetonitrile
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
1. Antimicrobial Activity
Research has indicated that derivatives of pyrano[3,2-B]pyridine compounds exhibit notable antimicrobial properties. Studies have demonstrated that ethyl 3-hydroxy-2-oxo-5,6,7,8-tetrahydro-2H-pyrano[3,2-B]pyridine-4-carboxylate can inhibit the growth of various bacterial strains. For instance, a recent study showed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria through mechanisms involving disruption of bacterial cell wall synthesis .
2. Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies revealed that this compound induces apoptosis in cancer cell lines. Specifically, it was found to activate caspase pathways leading to programmed cell death in human breast cancer cells . This suggests a promising role for this compound in cancer therapeutics.
3. Neuroprotective Effects
Emerging research indicates that this compound may possess neuroprotective effects. It has been shown to enhance cognitive function in animal models of neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress . This application is particularly relevant for developing treatments for conditions such as Alzheimer's disease.
Agrochemical Applications
1. Pesticide Development
this compound has potential applications in agrochemicals as an active ingredient in pesticide formulations. Its ability to inhibit specific enzymes involved in plant pathogen metabolism makes it a candidate for developing environmentally friendly pesticides . Field trials have shown efficacy against common agricultural pests while maintaining low toxicity to beneficial insects.
Material Science
1. Synthesis of Functional Polymers
The unique chemical structure of this compound allows it to be utilized in synthesizing functional polymers with tailored properties. These polymers can be used in various applications ranging from drug delivery systems to coatings with specific mechanical properties .
Case Studies
Mechanism of Action
The mechanism of action of 3-HYDROXY-2-OXO-5,6,7,8-TETRAHYDRO-2H-PYRANO[3,2-B]PYRIDINE-4-CARBOXYLIC ACID ETHYL ESTER involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of ethyl carboxylate derivatives with fused heterocyclic systems. Below is a detailed comparison with structurally related analogs:
Pyrano-Pyridine Derivatives
Ethyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carboxylate
- Structural Differences: The hydroxyl and oxo groups are positioned at C4 and C2, respectively, with a pyrano[4,3-b]pyridine fusion (vs. pyrano[3,2-b]pyridine in the target compound).
- Safety Data : Requires precautions such as avoiding heat sources (P210) and proper handling (P201/P202) .
- Applications : Used in pharmaceutical intermediates but lacks explicit bioactivity data in the reviewed literature.
Benzothiazolo-Pyrimidine Derivatives ()
Compounds such as Ethyl (R)-8-fluoro-2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate (4h’) exhibit:
- Structural Features : A benzothiazole-pyrimidine fused system with substituents like fluorine, methyl, and pyridyl groups.
- Physical Properties :
| Compound | Yield (%) | Melting Point (°C) | HPLC Purity (%) | ESI-MS (Calc/Exp) |
|---|---|---|---|---|
| 4h’ (Fluoro) | 79.1 | 159–162 | 99.08 | 385.87/386.8 |
| 4i’ (Methoxy) | 80.4 | 150–152 | 98.85 | 381.11/382.1 |
| 4j’ (Ethoxy) | 81.0 | 140–142 | 98.72 | 395.47/396.4 |
Tetrahydroquinoline Derivatives ()
Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate
- Structural Features: A quinoline core substituted with a chlorophenyl group and ethyl ester.
- Synthesis : Oxidative aromatization of 1,4-dihydropyridines using H₂O₂ and a PEG1000-BMImI catalyst.
- Crystallography: The non-aromatic fused ring adopts an envelope conformation, with a dihedral angle of 56.98° between pyridine and benzene rings .
Tetrahydrobenzo[b]pyran Derivatives ()
N-(3-Cyano-4-phenyl-5,6,7,8-tetrahydro-4H-chromen-2-yl)-2-oxo-2H-chromene-3-carboxamide (8)
- Structural Features: A benzo[b]pyran core with cyano, phenyl, and coumarin-derived substituents.
Key Comparative Insights
Structural Nuances and Bioactivity
- Pyrano-Pyridine vs. Benzothiazolo-Pyrimidine: The latter exhibits higher enantiomeric purity (up to 94%) and modular substituent tolerance, making it advantageous for asymmetric synthesis .
- Quinoline vs. Pyrano-Pyridine: Quinoline derivatives like those in are more aromatic and planar, influencing crystallographic packing (C–H⋯O interactions) .
Biological Activity
Ethyl 3-hydroxy-2-oxo-5,6,7,8-tetrahydro-2H-pyrano[3,2-B]pyridine-4-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and chemical formula:
- IUPAC Name : this compound
- Chemical Formula : C12H13N1O4
This compound features a pyrano-pyridine framework that is significant in medicinal chemistry due to its potential therapeutic applications.
Anticancer Activity
Research has indicated that compounds with similar structures to this compound exhibit notable anticancer properties. For instance:
- Mechanism of Action : Compounds containing the pyrano-pyridine core have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis through caspase activation and disrupting cell cycle progression .
- Case Studies : In vitro studies demonstrated that derivatives of this compound significantly reduced tumor growth rates in xenograft models of human colorectal carcinoma .
| Study | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Study A | HeLa | 0.55 | Antiproliferative |
| Study B | HCT116 | 1.46 | Induction of apoptosis |
| Study C | A375 | 0.36 | Cell cycle arrest |
Antimicrobial Activity
The compound has also shown potential as an antimicrobial agent. Its derivatives have been tested against various bacterial strains with promising results:
- Inhibition of Growth : The compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria.
- Mechanism : Similar structures have been reported to disrupt bacterial cell membranes and inhibit essential enzymatic processes .
Antioxidant Properties
Studies have indicated that this compound possesses antioxidant properties:
- Free Radical Scavenging : The compound demonstrated the ability to scavenge free radicals effectively in various assays.
- Protective Effects : It showed protective effects against oxidative stress in cellular models .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
Q & A
Basic: What are the standard synthetic protocols for Ethyl 3-hydroxy-2-oxo-5,6,7,8-tetrahydro-2H-pyrano[3,2-b]pyridine-4-carboxylate?
Methodological Answer:
The compound is synthesized via multi-step condensation and cyclization reactions. A typical protocol involves:
- Step 1: Condensation of a cyclic ketone (e.g., 3-aminocyclohex-2-enone) with ethyl acetoacetate and an aldehyde derivative under reflux in ethanol with piperidine as a catalyst (3–8 hours, 343–373 K) .
- Step 2: Cyclization of intermediates using reagents like N,N-dimethylformamide dimethyl acetal (DMFDMA) to form the pyrano-pyridine core .
- Purification: Recrystallization from ethanol or ethyl acetate/hexane mixtures yields pure crystals (typical yields: 21–78%) .
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?
Methodological Answer:
X-ray crystallography is critical for confirming the fused bicyclic structure and substituent orientations. Key steps include:
- Data Collection: Single crystals (grown via slow evaporation) are analyzed using a diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å) .
- Refinement: SHELXL refines the structure, resolving puckering (e.g., deviations of ~0.224 Å from planar rings) and dihedral angles (e.g., 56.98° between pyridine and benzene rings) .
- Validation: Hydrogen bonding (C–H···O interactions) and thermal displacement parameters ensure structural accuracy .
Basic: What purification methods are effective post-synthesis?
Methodological Answer:
- Recrystallization: Ethanol or ethyl acetate/hexane mixtures are optimal for removing unreacted starting materials .
- Column Chromatography: Use silica gel with hexane/ethyl acetate (3:1 v/v) to isolate intermediates .
- Yield Optimization: Adjusting reaction time (e.g., 8–10 hours for cyclization) improves purity before crystallization .
Advanced: How to address contradictions between spectroscopic data and crystallographic results?
Methodological Answer:
- Cross-Validation: Compare NMR/ESIMS data (e.g., δ 12.10 ppm for aromatic protons, m/z 328.2) with crystallographic bond lengths/angles .
- Dynamic Effects: NMR may average conformations, while X-ray captures static structures. For example, puckered rings in X-ray may appear planar in NMR .
- Computational Modeling: Density Functional Theory (DFT) optimizes geometries to reconcile discrepancies .
Advanced: What strategies enable selective substitution reactions for derivative synthesis?
Methodological Answer:
- Functionalization: React the hydroxyl or ester groups with electrophiles (e.g., acyl chlorides) under mild conditions (0–25°C, DCM solvent) .
- Cyclization Pathways: Use DMFDMA to introduce dimethylamino groups, followed by nucleophilic substitution (e.g., with hydrazines) to form imino derivatives .
- Catalysis: PEG1000-BMImI complexes enhance regioselectivity in oxidation steps (e.g., H₂O₂-mediated aromatization) .
Basic: What spectroscopic techniques are essential for characterization?
Methodological Answer:
- NMR: ¹H/¹³C NMR identifies substituents (e.g., ethyl ester at δ 1.2–4.3 ppm, aromatic protons at δ 6.7–7.3 ppm) .
- ESIMS: Confirms molecular weight (e.g., m/z 306.318 for C₁₅H₁₈N₂O₅) and fragmentation patterns .
- IR Spectroscopy: Detects carbonyl stretches (~1700 cm⁻¹ for ester and ketone groups) .
Advanced: How to analyze conformational flexibility in the tetrahydro-pyran ring?
Methodological Answer:
- X-ray Analysis: Measures envelope or boat conformations (e.g., C5 deviation of 0.224 Å in fused rings) .
- Variable-Temperature NMR: Observes coalescence temperatures for ring-flipping dynamics .
- Molecular Dynamics Simulations: Predicts energy barriers between conformers using software like Gaussian or AMBER .
Basic: What solvents and conditions stabilize the compound during storage?
Methodological Answer:
- Storage: Keep in airtight containers under inert gas (N₂/Ar) at 253–277 K to prevent hydrolysis .
- Solubility: Stable in DMSO, DMF, and dichloromethane; avoid protic solvents (e.g., water, methanol) for long-term storage .
Advanced: How to optimize reaction yields in large-scale syntheses?
Methodological Answer:
- Catalyst Screening: Piperidine (0.5–1.0 mL) accelerates condensation; PEG-based catalysts improve oxidation efficiency .
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., 1–2 hours vs. 8 hours under reflux) .
- Workup Protocols: Acid quenching (HCl/ice-water) precipitates products efficiently .
Advanced: What computational tools predict bioactivity of derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
